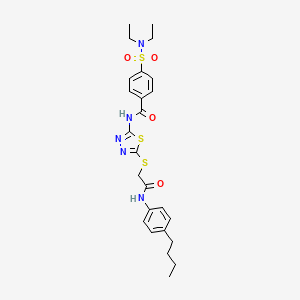

N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Descripción

This compound is a heterocyclic sulfonamide derivative featuring a 1,3,4-thiadiazole core linked to a substituted benzamide moiety. Key structural elements include:

- 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle known for conferring metabolic stability and bioactivity .

- Sulfamoyl group: The 4-(N,N-diethylsulfamoyl)benzamide substituent enhances solubility and modulates receptor interactions, a common strategy in sulfonamide-based drug design .

Synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling of pre-functionalized intermediates (e.g., hydrazinecarbothioamides or triazole precursors) . Spectral characterization (¹H/¹³C-NMR, IR, MS) confirms structural integrity, particularly the absence of C=O bands in tautomeric forms and presence of C=S vibrations (~1247–1255 cm⁻¹) .

Propiedades

IUPAC Name |

N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O4S3/c1-4-7-8-18-9-13-20(14-10-18)26-22(31)17-35-25-29-28-24(36-25)27-23(32)19-11-15-21(16-12-19)37(33,34)30(5-2)6-3/h9-16H,4-8,17H2,1-3H3,(H,26,31)(H,27,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYNAIOOPUYDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a complex organic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound exhibits a range of biological activities that make it of significant interest in medicinal chemistry.

Structural Characteristics

The compound features:

- Thiadiazole Ring : A five-membered heterocyclic ring that enhances its biological activity.

- Benzamide Group : Known for various pharmacological effects.

- Sulfonamide Moiety : Often associated with antibacterial and diuretic properties.

Biological Activities

-

Anticancer Activity :

- Thiadiazole derivatives have been widely studied for their anticancer properties. The mesoionic character of the thiadiazole ring allows these compounds to penetrate cellular membranes effectively, facilitating interaction with biological targets .

- Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and leukemia cells .

-

Antimicrobial Properties :

- Compounds containing the thiadiazole scaffold have demonstrated significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) in the nanomolar range against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects :

Anticancer Studies

A study on 1,3,4-thiadiazole derivatives indicated that modifications to the thiadiazole structure can significantly enhance anticancer activity. For example, the introduction of various substituents on the thiadiazole ring led to compounds with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 cells .

Antimicrobial Studies

Another investigation highlighted the effectiveness of thiadiazole-based compounds in inhibiting bacterial growth. One derivative exhibited an MIC of 0.0039 μg/mL against Bacillus subtilis, showcasing its potential as a potent antimicrobial agent .

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features | Anticancer Activity (IC50) |

|---|---|---|---|

| N-(5-(4-butylphenyl)-1,3,4-thiadiazole | C21H24N4O3S | Contains a benzamide and sulfonamide group | 10.10 µg/mL |

| 5-Aryl-1,3,4-thiadiazole | Varies | Different aryl substitutions | 2.32 µg/mL |

| 2-Amino-1,3,4-thiadiazole | C2H3N5S | Basic thiadiazole structure | Varies |

Análisis De Reacciones Químicas

Formation of the Thioethylamide Substituent

The 2-((4-butylphenyl)amino)-2-oxoethyl group is introduced via amide coupling:

-

Bromoacetylation : 4-Butylphenylamine reacts with bromoacetyl bromide to form 2-bromo-N-(4-butylphenyl)acetamide .

-

Thioether Formation : The bromoacetamide reacts with the thiol group of the thiadiazole core under basic conditions .

Key Reagents :

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for amide activation .

Sulfamoylation of the Benzamide Moiety

The 4-(N,N-diethylsulfamoyl)benzamide group is synthesized via sulfonylation:

-

Sulfonation : 4-Aminobenzoic acid reacts with diethylsulfamoyl chloride in the presence of pyridine .

-

Amide Coupling : The resulting sulfamoyl benzoic acid is activated with DCC (dicyclohexylcarbodiimide) and coupled to the thiadiazole amine .

Reaction Conditions :

Functional Group Reactivity and Stability

Side Reactions and Mitigation Strategies

-

Oxidation of Thioether : Use inert atmosphere (N₂/Ar) during synthesis to prevent S-oxidation .

-

Incomplete Sulfonylation : Employ excess diethylsulfamoyl chloride and monitor via TLC .

-

Byproduct Formation : Purify intermediates via column chromatography (e.g., silica gel with EtOAc/hexane) .

Critical Research Findings

Comparación Con Compuestos Similares

Critical Analysis of Divergent Evidence

- Tautomerism: confirms that 1,3,4-thiadiazoles predominantly exist in the thione tautomeric form, whereas reports thiol tautomers for thiazolidinones. This discrepancy highlights the role of ring heteroatoms in stabilizing specific tautomers .

- Bioactivity Conflicts: While diethylsulfamoyl derivatives show moderate kinase inhibition , thiazolidinones with nitro groups exhibit superior antimicrobial activity . This suggests divergent structure-activity relationships depending on the biological target.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, and how can reaction efficiency be improved?

- Methodology :

- Step 1 : Use dry acetone as a solvent with anhydrous K₂CO₃ to facilitate nucleophilic substitution between thiol-containing intermediates and chloroacetamide derivatives (e.g., reflux for 3–12 hours under inert conditions) .

- Step 2 : Employ DMAP as a catalyst in DCM for sulfonamide coupling reactions under ultrasonication to enhance reaction rates and yields .

- Step 3 : Optimize purification via recrystallization from ethanol or DMSO/water mixtures (2:1 v/v) to isolate high-purity products .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

- Analytical Workflow :

- IR Spectroscopy : Confirm amide C=O (1650–1700 cm⁻¹) and sulfonamide S=O (1150–1250 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identify thiadiazole protons (δ 7.8–8.5 ppm) and diethyl sulfamoyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What solvent systems and catalysts are most effective for derivatization of the thiadiazole core?

- Key Findings :

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during thioether bond formation .

- POCl₃ in reflux conditions (90°C, 3 hours) improves cyclization of thiosemicarbazide intermediates into thiadiazole rings .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound against cancer or microbial targets?

- Experimental Design :

- In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations and positive controls (e.g., doxorubicin) .

- Microbial screening : Employ Kirby-Bauer disc diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zone-of-inhibition data to standard antibiotics .

- SAR variables : Modify the 4-butylphenyl moiety or diethylsulfamoyl group to assess impacts on potency .

Q. What computational strategies resolve discrepancies in experimental bioactivity data (e.g., conflicting IC₅₀ values)?

- Approach :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or Topoisomerase II) and validate binding poses against crystallographic data .

- MD simulations : Run GROMACS trajectories (100 ns) to assess stability of ligand-protein complexes under physiological conditions .

- Statistical analysis : Apply ANOVA to differentiate batch-to-batch variability from true biological effects .

Q. How can environmental fate studies be structured to evaluate the compound’s ecological impact?

- Framework :

- Degradation assays : Monitor hydrolysis/photolysis in aqueous buffers (pH 4–9) under UV light (λ = 254 nm) to estimate half-life .

- Bioaccumulation : Use HPLC-MS/MS to quantify residues in model organisms (e.g., Daphnia magna) over 28-day exposures .

- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) via ECOSAR or TEST software .

Q. What strategies improve the compound’s stability in formulation development?

- Stability Studies :

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) to identify degradation pathways .

- Excipient screening : Test cyclodextrins or PVP as stabilizers in solid dispersions using differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.